Ambrisentan acyl beta-D-glucuronide
Description
Contextualization within Ambrisentan (B1667022) Metabolism Research
The metabolism of ambrisentan is a key area of investigation in pharmaceutical research, aiming to elucidate the pathways by which the drug is processed in the body. Glucuronidation is a major metabolic route for ambrisentan, leading to the formation of ambrisentan acyl beta-D-glucuronide. researchgate.net This process involves the conjugation of ambrisentan's carboxylic acid group with glucuronic acid, a reaction catalyzed by a family of enzymes known as uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). Specifically, UGT1A3, UGT1A9, and UGT2B7 have been identified as the key enzymes responsible for this biotransformation. The resulting glucuronide metabolite is more water-soluble than the parent compound, facilitating its excretion from the body, primarily through non-renal pathways. drugbank.comresearchgate.net
In addition to glucuronidation, ambrisentan also undergoes oxidative metabolism to a lesser extent, mediated by cytochrome P450 enzymes such as CYP3A4, CYP3A5, and CYP2C19, forming 4-hydroxymethyl ambrisentan. drugbank.comresearchgate.net This secondary metabolite can also be glucuronidated. drugbank.com However, the formation of this compound is considered a predominant metabolic pathway. researchgate.net
Significance of Acyl Glucuronides in Drug Metabolism and Disposition
Acyl glucuronides, such as the ambrisentan metabolite, are a noteworthy class of drug conjugates due to their potential for chemical reactivity. nih.gov Unlike ether glucuronides, acyl glucuronides can undergo intramolecular rearrangement (acyl migration) and can covalently bind to proteins, which has raised questions about their potential role in idiosyncratic drug reactions. nih.govresearchgate.net However, the in vivo evidence for significant protein adduct formation from acyl glucuronides is limited and the direct link to adverse reactions remains a topic of ongoing scientific discussion. nih.gov
Detailed Research Findings
Research has shown that this compound exhibits a significantly lower affinity for the endothelin A (ETA) receptor compared to the parent drug, ambrisentan. This suggests that the glucuronide metabolite is substantially less pharmacologically active in terms of its direct vasodilatory effects.
Below is a data table summarizing key properties and metabolic information for the compounds discussed:
| Compound Name | Molecular Formula | Key Metabolic Enzymes | Receptor Affinity |
| Ambrisentan | C22H22N2O4 | UGT1A3, UGT1A9, UGT2B7, CYP3A4, CYP3A5, CYP2C19 | High affinity for ETA receptor |
| This compound | C28H30N2O10 | N/A (Metabolite) | 35-64-fold weaker ETA receptor affinity than ambrisentan |
| 4-hydroxymethyl ambrisentan | Not specified in sources | CYP3A4, CYP3A5, CYP2C19 | Not specified in sources |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O10/c1-15-14-16(2)30-27(29-15)39-23(25(36)40-26-21(33)19(31)20(32)22(38-26)24(34)35)28(37-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19-23,26,31-33H,1-3H3,(H,34,35)/t19-,20-,21+,22-,23+,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHJFBFSJYTXDX-MVTLKLODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)O[C@H](C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648972 | |
| Record name | 1-O-{(2S)-2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoyl}-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1106685-58-8 | |
| Record name | Ambrisentan acyl beta-D-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1106685588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-{(2S)-2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoyl}-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMBRISENTAN ACYL .BETA.-D-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EH35FF002 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation and Biosynthesis of Ambrisentan Acyl Beta D Glucuronide
Enzymatic Pathways and Key UDP-Glucuronosyltransferases (UGTs)
Glucuronidation of ambrisentan (B1667022) is a phase II metabolic reaction catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). google.com These enzymes facilitate the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to ambrisentan.
Identification and Specificity of UGT Isoforms (UGT1A3, UGT1A9, UGT2B7) in Glucuronidation
Several UGT isoforms have been identified as being responsible for the glucuronidation of ambrisentan. fda.gov In vitro studies using human liver microsomes and recombinant human UGT enzymes have pinpointed UGT1A3, UGT1A9, and UGT2B7 as the primary catalysts in the formation of ambrisentan acyl beta-D-glucuronide. google.com While multiple UGTs can metabolize ambrisentan, these three isoforms exhibit significant activity. fda.govdrugbank.com The involvement of multiple enzymes suggests a robust pathway for ambrisentan's elimination. nih.gov
Cofactor Requirements and Reaction Conditions in Microsomal and Hepatocyte Systems
The enzymatic formation of this compound is dependent on specific cofactors and reaction conditions. In both human liver microsomes and hepatocytes, the presence of UDP-glucuronic acid (UDPGA) is essential as the donor of the glucuronic acid moiety. Typical in vitro experiments are conducted in a buffered solution (e.g., Tris-HCl) at a physiological pH of 7.4 and a temperature of 37°C to mimic bodily conditions. Magnesium chloride (MgCl₂) is also commonly included in the incubation mixture.
Precursor Compounds and Phase I Metabolic Intermediates Leading to Glucuronidation
The formation of glucuronide conjugates can occur directly from the parent drug or after initial phase I metabolism.
Direct Glucuronidation of Ambrisentan
The primary pathway for the formation of this compound is through the direct conjugation of glucuronic acid to the parent ambrisentan molecule. google.com This phase II metabolic process is the main route of ambrisentan's metabolism. nih.gov In this reaction, the carboxylic acid group of ambrisentan is the site of glucuronidation.
Glucuronidation of Oxidative Metabolites (e.g., 4-hydroxymethyl ambrisentan)
In addition to direct glucuronidation, ambrisentan can first undergo phase I oxidative metabolism, primarily through cytochrome P450 enzymes like CYP3A4, CYP3A5, and CYP2C19, to form metabolites such as 4-hydroxymethyl ambrisentan. fda.govdrugbank.com This hydroxylated metabolite can then undergo a subsequent phase II glucuronidation reaction. fda.govdrugbank.com This results in the formation of 4-hydroxymethyl ambrisentan glucuronide, another metabolite of ambrisentan found in human plasma. fda.gov
Pharmacokinetic Disposition of Ambrisentan Acyl Beta D Glucuronide
Quantitative Analysis of Metabolite Levels in Biological Matrices (Plasma, Urine, Feces, Bile)
Following oral administration of radiolabeled ambrisentan (B1667022), its acyl beta-D-glucuronide metabolite (sometimes referred to as M2) has been identified in human plasma and urine. fda.govfda.gov In studies using human hepatocytes, ambrisentan glucuronide was the primary metabolite detected. fda.gov
While specific concentrations of the acyl glucuronide metabolite in various biological matrices are not fully detailed in published literature, mass balance studies provide insight into its quantitative significance. fda.gov These studies track the recovery of a radiolabeled dose of ambrisentan, distinguishing between the parent drug and its metabolites. The data clearly indicates that a substantial portion of the administered dose is recovered as metabolites. fda.govfda.gov In plasma, while unchanged ambrisentan is the most abundant circulating compound, the presence of its metabolites, including the acyl glucuronide, is confirmed. fda.gov
The table below summarizes the findings from a mass balance study, illustrating the recovery of total radioactivity versus unchanged ambrisentan, with the difference largely attributable to its metabolites. fda.gov
| Matrix | Mean Recovery of Total Radioactivity (% of Dose) | Mean Recovery of Unchanged Ambrisentan (% of Dose) | Mean Recovery of Radioactivity from Metabolites (% of Dose) |
|---|---|---|---|
| Feces | 65.73 | 36.49 | 29.24 |
| Urine | 22.58 | 3.35 | 19.23 |
| Total | 88.31 | 39.84 | 48.47 |
Data sourced from FDA review documents. fda.gov
Excretion Pathways and Mechanisms
The elimination of ambrisentan from the body is predominantly non-renal, with its metabolites, including the acyl beta-D-glucuronide, following distinct excretion pathways. drugbank.com
The primary route of excretion for ambrisentan and its metabolites is through the feces, which points to significant biliary elimination. drugbank.com Following administration, a mean of 65.73% of the total radioactivity is recovered in the feces. fda.govfda.gov Crucially, unchanged ambrisentan only accounts for about 36.49% of the dose found in feces. fda.govfda.gov This substantial difference suggests that a large fraction of the drug is metabolized, and these metabolites, including the polar acyl glucuronide, are actively transported from the liver into the bile and subsequently eliminated via the feces. fda.gov Furthermore, some research suggests that the acyl glucuronide metabolite can be hydrolyzed by intestinal microflora, regenerating the parent ambrisentan within the gastrointestinal tract, which may then be measured in the feces.
While fecal excretion is the dominant pathway, renal excretion plays a notable role in the elimination of ambrisentan's metabolites. Ambrisentan acyl beta-D-glucuronide has been identified in urine. fda.gov Mass balance data shows that while total urinary recovery of radioactivity is approximately 22.6% of the administered dose, unchanged ambrisentan constitutes only 3.35%. fda.govfda.gov This indicates that metabolites are excreted into the urine to a significantly larger extent than the parent drug, with nearly 20% of the initial dose being eliminated as metabolites through the renal pathway. fda.govfda.gov The enhanced water solubility of the glucuronide conjugate facilitates this renal clearance.
In Vivo Distribution and Clearance Dynamics of the Metabolite
The conversion of ambrisentan to its acyl glucuronide metabolite significantly alters its physicochemical properties, impacting its distribution and clearance. The addition of the glucuronic acid moiety increases the molecule's polarity, which is a critical factor for facilitating its excretion via bile and urine.
Studies have shown that the apparent terminal half-life of ambrisentan in plasma is approximately 15 hours. drugbank.comfda.gov In contrast, the half-life of the total radioactivity in plasma is much longer, at about 63 hours. fda.gov This longer residence time for total radioactivity strongly indicates that the metabolites, including this compound, are cleared from the body more slowly than the parent compound. fda.gov
Mechanistic Insights into Acyl Glucuronide Reactivity and Stability
Intramolecular Acyl Migration and Isomerization Pathways of Glucuronides
Acyl glucuronides are not static molecules; they are known to be unstable under physiological conditions (pH 7.4) and can undergo intramolecular acyl migration. currentseparations.com This process involves the non-enzymatic transfer of the acyl group (the ambrisentan (B1667022) moiety) from its initial C-1 hydroxyl (anomeric) position of the glucuronic acid sugar to other hydroxyl groups on the sugar ring. currentseparations.comnih.gov
The initially formed metabolite is the 1-O-β-acyl isomer. nih.gov This isomer can rearrange to form a mixture of positional isomers, primarily the 2-O-, 3-O-, and 4-O-acyl isomers. currentseparations.com The migration to the 2-, 3-, and 4-β forms is a key step, and these isomers can also undergo reversible anomerization to their corresponding α-isomers. nih.gov The rate and extent of this isomerization are dependent on the specific chemical structure of the aglycone and the pH of the environment. rsc.orgnih.gov While this is a well-established pathway for many carboxylic acid-containing drugs, specific kinetic data and the exact distribution of isomers for Ambrisentan acyl beta-D-glucuronide are not detailed in publicly available literature. However, the general pathway is a critical aspect of its chemistry. The degradation of these glucuronides typically follows first-order kinetics. nih.gov
Table 1: General Isomerization Pathway of Acyl Glucuronides
| Initial Metabolite | Migration Process | Resulting Isomers | Further Reactions |
| 1-O-β-acyl glucuronide | Intramolecular Acyl Migration | 2-O-acyl isomer, 3-O-acyl isomer, 4-O-acyl isomer | Anomerization (to α-isomers), Hydrolysis, Covalent Binding |
This table illustrates the general, well-documented pathways for acyl glucuronide isomerization. Specific isomers formed from this compound have not been detailed in the reviewed literature.
Chemical Reactivity and Potential for Covalent Adduct Formation with Biomolecules
The chemical reactivity of acyl glucuronides is a significant area of study due to the potential for these metabolites to form covalent adducts with endogenous macromolecules, particularly proteins like human serum albumin. nih.govnih.govnih.gov This covalent modification is thought to be a potential mechanism underlying idiosyncratic drug reactions observed with some carboxylic acid drugs. nih.govresearchgate.net
Two primary mechanisms are proposed for this covalent binding:
Transacylation: The 1-O-β-acyl isomer can directly react with nucleophilic residues (such as lysine (B10760008), cysteine, or histidine) on a protein, leading to the transfer of the ambrisentan acyl group to the protein and release of glucuronic acid. nih.gov
Glycation via Imine Formation: Following acyl migration to the 2-, 3-, or 4-position, the glucuronic acid ring can open to form a reactive aldehyde. nih.gov This aldehyde can then react with a primary amine group on a protein (e.g., the ε-amino group of a lysine residue) to form a Schiff base (imine). nih.gov This intermediate can then undergo an Amadori rearrangement to form a stable, covalently bound adduct, where the glucuronic acid moiety acts as a linker between the drug and the protein. nih.govnih.gov
Studies with other acyl glucuronides have successfully identified specific lysine residues on human serum albumin as major sites for covalent adduct formation. nih.govnih.gov While it is chemically plausible that this compound could participate in these reactions, specific studies confirming its covalent binding to proteins and identifying the adducted biomolecules are not available in the reviewed scientific literature. The reactivity is generally correlated with the instability of the glucuronide; more labile glucuronides tend to form more covalent adducts. researchgate.net
Table 2: Mechanisms of Covalent Adduct Formation by Acyl Glucuronides
| Mechanism | Initiating Isomer(s) | Protein Residue Target (Example) | Resulting Adduct |
| Transacylation | 1-O-β-acyl isomer | Lysine, Cysteine | Drug-Protein Adduct (direct) |
| Glycation | 2-O, 3-O, 4-O-acyl isomers | Lysine (Amine Group) | Drug-Glucuronide-Protein Adduct (via Schiff base/Amadori rearrangement) |
This table outlines the general mechanisms by which acyl glucuronides bind to proteins. The specific capacity of this compound to form such adducts has not been experimentally detailed in the available literature.
Role of Intestinal Microflora in Metabolite Transformation and Cleavage
After its formation in the liver, this compound, like many glucuronide conjugates, can be excreted into the bile and enter the gastrointestinal tract. nih.govresearchgate.net Here, it encounters the vast population of the gut microbiota. A key enzymatic activity of these intestinal microbes is the production of β-glucuronidases. nih.govnih.gov
Pharmacodynamic and Biological Implications of Ambrisentan Acyl Beta D Glucuronide
Assessment of Receptor Binding Affinity and Pharmacological Activity of the Metabolite
The pharmacological activity of a drug metabolite is determined by its ability to bind to and elicit a response from its target receptor. In the case of ambrisentan (B1667022), the target is the endothelin-A (ETA) receptor.
Detailed Research Findings
Research indicates that the glucuronidation of ambrisentan significantly reduces its affinity for the ETA receptor. Ambrisentan acyl beta-D-glucuronide exhibits a substantially weaker binding affinity for the ETA receptor compared to the parent compound, ambrisentan. Specifically, the metabolite's affinity is reported to be 35 to 64 times lower than that of ambrisentan. This marked decrease in receptor affinity suggests that the glucuronide metabolite possesses significantly diminished pharmacological activity.
The primary role of the glucuronidation process is to convert ambrisentan into a more water-soluble compound, thereby facilitating its elimination from the body, primarily through biliary and renal excretion. Consequently, this compound is generally considered to have no significant pharmacological activity and does not contribute meaningfully to the therapeutic effects of ambrisentan. fda.gov
Receptor Binding Affinity Comparison
| Compound | Receptor | Relative Affinity |
|---|---|---|
| Ambrisentan | ETA | High |
| This compound | ETA | 35-64 fold weaker than Ambrisentan |
Potential for Contribution to Overall Drug Efficacy or Off-Target Effects
While this compound is not considered a major contributor to the therapeutic efficacy of its parent drug, its chemical nature raises considerations about potential off-target effects.
Detailed Research Findings
In the context of ambrisentan, while the potential for protein adduct formation by its acyl glucuronide metabolite exists, there have been no reports of direct hepatotoxicity linked to this specific metabolite. This is likely attributable to its rapid systemic clearance from the body. Therefore, while the chemical class of the metabolite warrants consideration, current evidence does not suggest a significant role in off-target effects for this compound under normal circumstances.
Interaction with Endogenous Physiological Systems
The primary interaction of this compound with endogenous physiological systems occurs through the metabolic pathways responsible for its formation.
Detailed Research Findings
The synthesis of this compound is catalyzed by a group of enzymes known as uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). Specifically, the UGT isoforms UGT1A9, UGT2B7, and UGT1A3 have been identified as the key enzymes involved in the glucuronidation of ambrisentan. fda.gov This metabolic process is a critical part of the body's natural detoxification system, converting less water-soluble compounds into forms that can be more easily excreted.
The reliance on these specific UGT enzymes for metabolism means that there is a potential for drug-drug interactions. Co-administration of ambrisentan with drugs that are inhibitors or inducers of UGT1A9, UGT2B7, or UGT1A3 could potentially alter the rate of formation and clearance of this compound, which in turn could affect the plasma concentrations of the parent drug, ambrisentan. However, ambrisentan itself undergoes minimal metabolism by the cytochrome P450 (CYP) enzyme system, which reduces the likelihood of a broad range of drug-drug interactions commonly associated with that pathway.
Toxicological Considerations of Ambrisentan Acyl Beta D Glucuronide
Evaluation of Metabolite-Mediated Toxicity and Safety Profile
The safety profile of ambrisentan (B1667022) acyl beta-D-glucuronide is a significant area of study, given that acyl glucuronides as a class have been associated with varying degrees of reactivity. Research indicates that this particular metabolite has a longer half-life and demonstrates lower reactivity in comparison to other drugs within similar classifications, suggesting a potentially safer profile for long-term use. Although the acyl glucuronide is chemically reactive, direct hepatotoxicity has not been reported, which is likely attributable to its rapid clearance from the body.
The formation of ambrisentan acyl beta-D-glucuronide is primarily facilitated by the UGT1A1 and UGT2B7 enzymes. This understanding is critical for predicting potential drug-drug interactions. While the metabolite exhibits a significantly weaker affinity for the endothelin A (ETₐ) receptor—35 to 64 times weaker than the parent compound, ambrisentan—its stability may allow it to act as a reservoir, potentially prolonging the therapeutic action of the parent drug.
Comparison of Reactivity and Toxicological Potential with Other Ambrisentan Metabolites (e.g., Oxidative Metabolites)
Ambrisentan is metabolized through several pathways, including glucuronidation and oxidation by cytochrome P450 enzymes (CYP3A4 and CYP2C19). The resulting metabolites have different toxicological profiles. While oxidative metabolism can sometimes produce reactive intermediates, the focus has often been on the reactivity of the acyl glucuronide metabolite.
Acyl glucuronides can undergo intramolecular acyl migration to form reactive isomers, which can then covalently bind to proteins. This process, known as transacylation, can lead to the formation of protein adducts. The formation of these adducts has been linked to immune-mediated toxicities. However, the clinical safety profile of ambrisentan has been favorable in this regard. The reactivity of acyl glucuronides is structure-dependent, and ambrisentan's acyl glucuronide is considered to be in a "safe" category based on in vitro studies, showing a single chromatographic peak for up to 4 hours, which is a marker of lower reactivity. nih.gov
In contrast to some other endothelin receptor antagonists, ambrisentan has a lower potential for causing liver injury. nih.gov This may be partly due to the lower daily dosage of ambrisentan compared to other drugs in its class, such as bosentan. nih.gov
Role in Drug-Induced Liver Injury (DILI) and Idiosyncratic Drug Reactions
The potential for acyl glucuronides to contribute to drug-induced liver injury (DILI) is a recognized concern in drug development. nih.gov This is particularly true for idiosyncratic DILI, which occurs rarely and is difficult to predict. nih.gov The mechanism is often thought to involve the formation of reactive metabolites that can bind to cellular proteins, triggering an immune response. nih.gov
While this compound is reactive and can form protein adducts, the clinical data for ambrisentan has not shown a significant signal for DILI. nih.gov Initially, due to the hepatotoxicity observed with other endothelin receptor antagonists, there was a warning for potential liver injury for ambrisentan, and monthly monitoring of liver enzymes was recommended. fda.govfda.gov However, further evaluation of clinical trial and post-marketing data led the U.S. Food and Drug Administration (FDA) to conclude that the risk of liver injury with ambrisentan is low and consistent with the background rate in the pulmonary arterial hypertension population. fda.gov Consequently, the warning for liver injury was removed from the boxed warning, and routine monthly liver enzyme testing is no longer required. fda.gov
Despite the theoretical potential for this compound to be involved in idiosyncratic reactions through protein adduct formation, the clinical evidence to date suggests that ambrisentan has a favorable safety profile concerning DILI compared to other drugs in its class.
Analytical Methodologies and Characterization of Ambrisentan Acyl Beta D Glucuronide
Advanced Chromatographic and Spectrometric Techniques for Identification and Quantification
The detection and quantification of Ambrisentan (B1667022) Acyl Beta-D-Glucuronide in complex biological matrices rely on the coupling of high-resolution chromatographic separation with sensitive spectrometric detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalytical Monitoring
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a primary technique for the bioanalytical monitoring of ambrisentan and its metabolites. Specifically, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF/MS) has been successfully utilized for the comprehensive characterization of ambrisentan metabolites, including the acyl glucuronide, in both in vitro and in vivo samples. researchgate.net
In a notable study, researchers identified Ambrisentan Acyl Beta-D-Glucuronide in various matrices, such as rat liver microsomes, human liver S9 fractions, and plasma, urine, and feces from Sprague-Dawley rats. researchgate.net The high resolution and mass accuracy of the QTOF/MS analyzer enabled the confident identification of the glucuronide conjugate. The primary metabolite identified in dog and human hepatocytes was the acyl glucuronide of the parent ambrisentan compound. google.com The data acquisition and processing for such studies are managed by specialized software, highlighting the sophisticated computational tools required for modern metabolite identification. researchgate.net
The general approach for such bioanalytical methods involves several key steps, which are summarized in the table below.
| Step | Description | Key Instruments/Techniques | Typical Application |
|---|---|---|---|
| Sample Preparation | Extraction of the analyte from biological matrices (e.g., plasma, urine) to remove interfering substances. | Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Isolating the metabolite for accurate measurement. |
| Chromatographic Separation | Separation of the target metabolite from the parent drug and other metabolites using a liquid chromatograph. | UHPLC, Reversed-Phase C18 column | Ensuring specificity and resolving isomers. |
| Ionization | Generation of gas-phase ions of the metabolite for mass analysis. | Electrospray Ionization (ESI) | Preparing the analyte for MS detection. |
| Mass Analysis | Detection and fragmentation of the ionized metabolite to confirm its identity and quantify its amount. | Quadrupole Time-of-Flight (QTOF), Triple Quadrupole (QqQ) | Providing mass accuracy and structural information. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of drug metabolites. While detailed, publicly available NMR spectral data for this compound is limited, patent literature provides evidence of its use. For instance, a patent disclosing metabolites of ambrisentan reports a 1H NMR signal at δ 5.35 ppm, which is characteristic of the anomeric proton (C-6 pyran H) in a glucuronide conjugate, confirming the structure. google.comgoogle.com The coupling constant (J = 8.5 Hz) further supports the β-configuration of the glycosidic bond. google.comgoogle.com
NMR is also applied to characterize degradation products of ambrisentan, demonstrating its utility in distinguishing between metabolites and impurities that may form under various stress conditions. researchgate.net For kinetic studies, NMR can monitor the formation of the glucuronide over time, although this application is less common than LC-MS due to lower sensitivity. The structural confirmation provided by NMR is crucial, especially for distinguishing between isomeric forms, such as the 1-O-acyl glucuronide and potential acyl migration isomers.
Application of Synthetic Reference Standards in Method Development and Validation
The use of synthetic reference standards is a cornerstone of quantitative bioanalysis and is mandated by international guidelines for method validation. researchgate.net A chemically synthesized and purified standard of this compound serves several critical functions in the analytical workflow:
Emerging Analytical Strategies for Reactive Metabolite Detection (e.g., Electrochemistry-Mass Spectrometry)
A key strategy for detecting reactive metabolites is through trapping assays. Research on ambrisentan has successfully used a glutathione (B108866) (GSH) trapping assay to detect a glutathione conjugate of an epoxide metabolite. researchgate.net This approach involves incubating the parent drug with liver microsomes in the presence of GSH, a biological nucleophile that "traps" the reactive electrophile, forming a stable adduct that can be readily detected by LC-MS/MS.
An emerging and powerful technique in this field is the coupling of electrochemistry (EC) with mass spectrometry (EC-MS). EC-MS systems use an electrochemical cell to mimic the oxidative metabolism (Phase I reactions) that occurs in the liver. As the drug solution flows through the cell, a potential is applied, causing oxidation and the formation of metabolites, including potentially reactive ones. The effluent from the EC cell is directed immediately into the mass spectrometer for detection and characterization. This technique offers a rapid method for generating and identifying metabolites without the need for biological matrices. While specific applications of EC-MS for ambrisentan are not widely published, it represents a state-of-the-art strategy for investigating the formation of reactive metabolites for drugs within its class.
Compound Reference Table
| Compound Name | Compound Type |
|---|---|
| Ambrisentan | Parent Drug |
| This compound | Metabolite |
| 4-hydroxymethyl ambrisentan | Metabolite |
| 4-hydroxymethyl ambrisentan glucuronide | Metabolite |
| Glutathione | Biological Nucleophile |
| Tadalafil | Drug |
Drug Drug Interaction Research and the Role of Ambrisentan Acyl Beta D Glucuronide
Influence of Metabolite Formation on the Pharmacokinetic Interactions of Ambrisentan (B1667022)
The primary metabolic pathway for ambrisentan is glucuronidation of its carboxylic acid group, a reaction catalyzed by several uridine (B1682114) 5'-diphosphate glucuronosyltransferase (UGT) enzymes, including UGT1A9, UGT2B7, and UGT1A3. drugbank.com This process results in the formation of Ambrisentan acyl beta-D-glucuronide, a more polar and water-soluble compound that is more readily excreted from the body, primarily via the feces. drugbank.comnih.gov The formation of this glucuronide conjugate is a significant clearance mechanism for ambrisentan.
The extensive reliance on UGT-mediated metabolism means that the pharmacokinetics of ambrisentan can be influenced by co-administered drugs that are inhibitors or inducers of these specific UGT enzymes. For instance, strong inhibitors of UGT1A9, UGT2B7, and UGT1A3 could potentially decrease the formation of this compound, leading to increased plasma concentrations of the parent drug, ambrisentan. Conversely, inducers of these enzymes could accelerate the metabolism of ambrisentan, resulting in lower systemic exposure.
In addition to the major glucuronidation pathway, a smaller fraction of ambrisentan is metabolized through oxidation by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C19, to form 4-hydroxymethyl ambrisentan. drugbank.com This metabolite can also undergo further glucuronidation. drugbank.com However, given that glucuronidation is the principal metabolic route, the formation of this compound is a critical determinant of ambrisentan's pharmacokinetic profile and its susceptibility to drug-drug interactions.
Potential for Metabolite-Mediated Inhibition or Induction of Drug-Metabolizing Enzymes (e.g., CYP, UGT)
While the parent drug, ambrisentan, does not appear to significantly induce or inhibit CYP enzymes, the potential for its major metabolite, this compound, to modulate drug-metabolizing enzymes is an area of scientific interest. nih.gov Acyl glucuronides, as a class of metabolites, have been noted for their chemical reactivity.
One potential mechanism of interaction is through transacylation, where the acyl group of the glucuronide can be transferred to nucleophilic sites on proteins, including enzymes. This covalent modification can potentially alter the structure and function of the enzyme, leading to inhibition. Although this reactivity has been linked to idiosyncratic drug reactions with some carboxylic acid-containing drugs, ambrisentan has demonstrated a generally favorable safety profile in this regard. synergypublishers.com
Research into the specific inhibitory or inductive potential of this compound on CYP or UGT enzymes is not extensively detailed in publicly available literature. However, the general properties of acyl glucuronides suggest that such interactions are mechanistically plausible. For example, some acyl glucuronides have been shown to be time-dependent inhibitors of CYP enzymes. nih.gov
It is important to note that while the glucuronide conjugate of ambrisentan is considered to have no significant pharmacological activity in terms of endothelin receptor antagonism, its potential to interact with metabolizing enzymes could have indirect consequences on the disposition of other co-administered drugs. Further research is needed to fully characterize the potential of this compound to act as an inhibitor or inducer of key drug-metabolizing enzymes.
Broader Implications for Interactions with Other Carboxylic Acid-Containing Drugs
The metabolism of ambrisentan via glucuronidation of its carboxylic acid moiety places it within a large class of drugs that share this functional group and metabolic pathway. synergypublishers.com This commonality has broader implications for potential drug-drug interactions.
Drugs containing carboxylic acids are frequently metabolized by UGT enzymes to form acyl glucuronides. synergypublishers.com When multiple drugs that are substrates for the same UGT isoforms are co-administered, there is a potential for competitive inhibition of metabolism. This can lead to decreased clearance and increased plasma concentrations of one or both drugs, potentially increasing the risk of adverse effects.
Furthermore, some drugs that are not themselves carboxylic acids can act as inhibitors or inducers of the UGT enzymes responsible for metabolizing carboxylic acid-containing drugs like ambrisentan. As previously mentioned, strong inhibitors of UGT1A9, UGT2B7, and UGT1A3 could impact the pharmacokinetics of ambrisentan.
The reactivity of acyl glucuronides is another important consideration for this class of drugs. The formation of protein adducts through transacylation is a known phenomenon for many acyl glucuronides and has been implicated in immune-mediated idiosyncratic drug reactions. synergypublishers.com While the risk appears to be low with ambrisentan, this is a general concern for drugs that form reactive acyl glucuronide metabolites. synergypublishers.com
The table below provides examples of drugs that undergo UGT-mediated glucuronidation, highlighting the shared metabolic pathway with ambrisentan and the potential for drug-drug interactions.
| Drug Class | Example Drug | Metabolizing UGT Isoform(s) | Potential for Interaction |
| Nonsteroidal Anti-inflammatory Drugs (NSAIDs) | Ibuprofen | UGT2B7 | Competitive inhibition with other UGT2B7 substrates. |
| Antihyperlipidemic Agents | Gemfibrozil | UGT2B7 | Gemfibrozil glucuronide is a mechanism-based inhibitor of CYP2C8. |
| Anticoagulants | Warfarin | UGT1A1 | Potential for altered metabolism with UGT1A1 inhibitors/inducers. |
| Anticonvulsants | Valproic Acid | UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7 | Potential for numerous drug interactions due to metabolism by multiple UGTs. |
This shared metabolic fate among carboxylic acid-containing drugs underscores the importance of considering UGT-mediated pathways when evaluating potential drug-drug interactions. A thorough understanding of a drug's metabolism, including the formation and reactivity of its metabolites like this compound, is essential for predicting and managing these interactions in a clinical setting.
Future Research Directions and Translational Perspectives
Unexplored Aspects of Ambrisentan (B1667022) Acyl Beta-D-Glucuronide Biology and Reactivity
While glucuronidation is typically a phase II metabolic pathway that facilitates the excretion of drugs, acyl glucuronides are a unique class of metabolites known for their chemical reactivity. nih.govnih.gov This reactivity has been associated with the toxic properties of various drugs that contain carboxylic acid groups. nih.gov
Inherent Reactivity: Acyl glucuronides are electrophilic and can undergo several reactions, including intramolecular rearrangement (acyl migration), hydrolysis back to the parent compound, and intermolecular reactions with macromolecules like proteins to form covalent adducts. nih.govresearchgate.net This covalent modification of proteins is thought to be a potential mechanism for idiosyncratic drug reactions, which are severe and unpredictable adverse events. nih.gov Specifically, Ambrisentan acyl beta-D-glucuronide can react with nucleophilic residues, such as lysine (B10760008), on proteins through a process called transacylation.
Unexplored Research Areas:
Identification of Protein Adducts: A significant unexplored area is the identification of the specific endogenous proteins that are targeted for covalent modification by this compound in vivo. While the potential for adduct formation exists, the primary protein targets have not been fully characterized. Identifying these proteins is the first step in understanding the potential functional consequences of their modification.
Functional Consequences of Protein Adduction: Following the identification of protein targets, research is needed to determine how their function is altered by the covalent binding of the ambrisentan metabolite. This could involve changes in enzymatic activity, protein conformation, or interaction with other biological molecules, which might underlie potential toxicity. nih.gov
Pharmacological Activity and Reservoir Effect: The this compound metabolite exhibits a significantly weaker affinity for the endothelin type A (ETA) receptor—between 35 and 64-fold less than the parent compound. However, its role as a potential reservoir for the active parent drug remains an area of active research. The stability and gradual hydrolysis of the glucuronide back to ambrisentan could contribute to the sustained therapeutic effect of the drug. Further investigation into the kinetics of this reverse reaction in vivo is warranted.
Immunogenicity: The formation of drug-protein adducts can potentially lead to the generation of neoantigens, triggering an immune response. nih.gov Whether adducts of this compound can elicit such hypersensitivity reactions is an important, yet unexplored, aspect of its safety profile.
Although studies suggest ambrisentan has a favorable safety profile, the fundamental reactivity of its acyl glucuronide metabolite necessitates further research to fully understand its biological implications.
Advanced Computational Modeling and Simulation in Metabolite Research
Computational methods are becoming indispensable tools in pharmacology and toxicology, offering a cost-effective and rapid means to predict the metabolic fate and potential reactivity of drug candidates. nih.govyoutube.com These in silico approaches hold significant promise for elucidating the behavior of this compound.
Predictive Modeling Techniques:
Quantitative Structure-Property Relationship (QSPR): QSPR models can be developed to connect the chemical features of acyl glucuronides with their stability and reactivity. acs.org By analyzing a range of similar compounds, these models could predict the half-life of this compound and its propensity for intramolecular rearrangement versus hydrolysis.
Density Functional Theory (DFT): Quantum mechanics methods like DFT can be used to model the transacylation reaction at an electronic level. acs.orgrsc.org This can provide insights into the activation energy required for the reaction, offering a quantitative measure of the metabolite's intrinsic reactivity and helping to rationalize differences in reactivity compared to other acyl glucuronides. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic interactions between the metabolite and biological macromolecules. nih.gov This is particularly relevant for studying the binding of this compound to the active sites of UDP-glucuronosyltransferase (UGT) enzymes, such as UGT1A1 and UGT2B7, which are implicated in its formation. researchgate.net Such simulations can help understand substrate specificity and predict potential drug-drug interactions at the metabolic level. researchgate.netmdpi.com Furthermore, MD simulations can be used to explore the binding of the metabolite to potential protein targets, predicting which proteins are most likely to form adducts.
The application of these advanced computational tools could provide a much deeper understanding of the metabolite's lifecycle, from its formation to its potential interactions and degradation, guiding future in vitro and in vivo experimental research.
Table 1: Computed Properties of this compound This table is interactive. You can sort and filter the data.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₀N₂O₁₀ | nih.gov |
| Molar Mass | 554.5 g/mol | nih.gov |
| Monoisotopic Mass | 554.19004516 Da | nih.govuni.lu |
| XlogP (predicted) | 2.2 | nih.govuni.lu |
| Predicted CCS ([M-H]⁻, Ų) | 230.3 | uni.lu |
| Predicted CCS ([M+H]⁺, Ų) | 225.2 | uni.lu |
Clinical Relevance of Metabolite Monitoring for Patient Safety and Therapeutic Outcomes
The monitoring of drug metabolites is a growing area of interest in clinical pharmacology, aimed at improving both safety and efficacy. For reactive metabolites like acyl glucuronides, monitoring can be a key strategy to mitigate risks of toxicity. nih.govnih.gov
Challenges and Methods: The primary challenge in monitoring acyl glucuronides is their inherent instability, which complicates sample collection, handling, and storage. nih.govresearchgate.netresearchgate.net Despite these difficulties, analytical methods are available for their quantification. Chromatographic procedures, such as high-performance liquid chromatography (HPLC), can be used to directly measure the concentration of the metabolite in biological samples like plasma. nih.govresearchgate.net Furthermore, ELISA techniques can be developed to detect and quantify antibodies formed against acyl glucuronide-protein adducts, providing a measure of a potential immune response. nih.govresearchgate.net
Translational Perspectives:
Biomarkers for Toxicity: While severe idiosyncratic toxic reactions are rare, monitoring the levels of this compound and its corresponding protein adducts could serve as a potential biomarker. nih.gov Patients with unusually high concentrations of the metabolite or its adducts might be at a higher risk for adverse events. This approach aligns with the concept of de-risking drugs known to form reactive metabolites. nih.govnih.gov
Informing Clinical Safety: Post-marketing surveillance studies for ambrisentan have been crucial in characterizing its safety profile in a real-world setting, generally showing it to be well-tolerated. nih.govnih.gov However, these studies typically focus on clinical outcomes and standard laboratory tests, such as liver function. nih.govphassociation.org Integrating specific monitoring of this compound into future clinical or post-marketing studies could provide a deeper mechanistic understanding of any observed adverse events, even if infrequent.
Personalized Medicine: Understanding the factors that influence the formation and clearance of this metabolite—including genetic polymorphisms in UGT enzymes—could pave the way for a more personalized approach. nih.gov Patients identified as poor metabolizers might accumulate higher levels of the parent drug or metabolite, potentially warranting closer monitoring.
Table 2: Summary of Research Findings and Future Directions This table is interactive. You can sort and filter the data.
| Research Area | Key Findings/Properties | Future Directions |
| Biology & Reactivity | Metabolite is reactive; can form protein adducts via transacylation. 35-64x weaker affinity for ETA receptor than ambrisentan. | Identify specific protein targets of adduct formation in vivo. Determine functional consequences of protein modification. Investigate immunogenic potential. |
| Computational Modeling | General models exist for predicting glucuronidation and reactivity (QSPR, DFT, MD). nih.govacs.orgrsc.orgnih.gov | Apply specific models to this compound to predict reactivity, UGT enzyme interactions, and protein binding partners. |
| Clinical Relevance | Acyl glucuronide monitoring is challenging but feasible with methods like HPLC and ELISA. nih.govresearchgate.net Linked to idiosyncratic toxicity for some drugs. nih.gov | Develop robust assays for metabolite and adduct monitoring. Investigate its potential as a biomarker for toxicity risk. Integrate monitoring into long-term safety studies. |
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for identifying and quantifying Ambrisentan acyl beta-D-glucuronide in biological matrices?
- Methodology : Use reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection or mass spectrometry (LC-MS/MS). Validate the method using Design of Experiments (DoE) to optimize parameters like mobile phase composition, column temperature, and flow rate . For quantification in plasma, employ solid-phase extraction (SPE) to isolate the glucuronide from interfering substances, followed by LC-MS/MS with multiple reaction monitoring (MRM) to enhance specificity .
Q. How should researchers address the instability of this compound during sample collection and storage?
- Methodology : Stabilize samples immediately post-collection by acidifying to pH 3–4 to inhibit hydrolysis and intramolecular acyl migration. Store at -80°C in amber vials to minimize photodegradation. Validate stability under these conditions using accelerated degradation studies at varying temperatures and pH levels .
Q. What are the key structural and functional differences between this compound and its parent drug?
- Methodology : Perform nuclear magnetic resonance (NMR) spectroscopy to confirm the β-D-glucuronide conjugation site (likely the carboxylic acid group of Ambrisentan). Compare pharmacokinetic profiles using in vitro microsomal assays to assess metabolic stability and protein binding affinity .
Advanced Research Questions
Q. How can researchers characterize protein adducts formed by this compound in vivo?
- Methodology : Incubate the glucuronide with human serum albumin (HSA) or liver microsomes under physiological conditions. Use SDS-PAGE and Western blotting with anti-adduct antibodies to detect covalent modifications. Quantify adducts via LC-MS/MS after tryptic digestion and peptide mapping .
Q. What experimental strategies resolve diastereomeric mixtures of this compound resulting from acyl migration?
- Methodology : Apply chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC or capillary electrophoresis (CE) with cyclodextrin additives. Monitor isomerization kinetics at physiological pH (7.4) and acidic conditions (pH 3.0) to model in vivo behavior .
Q. How can in vivo toxicity of this compound be assessed despite its instability?
- Methodology : Use transgenic rodent models (e.g., UDP-glucuronosyltransferase humanized mice) to enhance glucuronide formation. Combine LC-MS/MS quantification with histopathological analysis of liver and kidney tissues to correlate exposure levels with organ-specific toxicity .
Q. What approaches reconcile contradictory data on the immunogenicity of acyl glucuronide-protein adducts?
- Methodology : Perform longitudinal ELISA assays to detect anti-adduct antibodies in patient sera, paired with competitive inhibition studies using synthetic adducts. Cross-validate findings with surface plasmon resonance (SPR) to measure binding affinities and epitope specificity .
Q. How can researchers validate analytical methods for this compound in compliance with regulatory guidelines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
